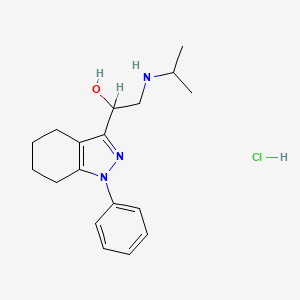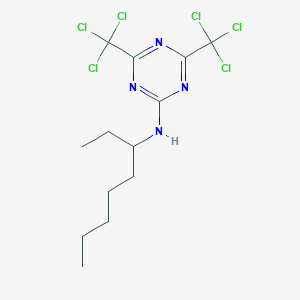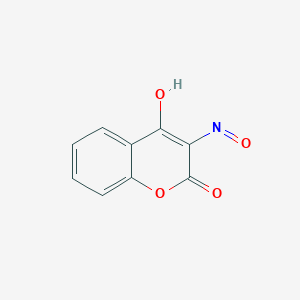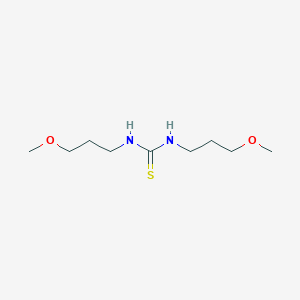
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- React pyridineglycolic acid with p-methoxyphenyl bromide in the presence of a base to form the alpha-(p-methoxyphenyl) derivative.
- Reaction conditions: Reflux in the presence of a base such as potassium carbonate.
Step 3: Esterification and Conversion to Dihydrochloride Salt
- React the alpha-(p-methoxyphenyl) derivative with 2-(dimethylamino)ethyl alcohol in the presence of an esterification catalyst to form the ester.
- Convert the ester to the dihydrochloride salt by reacting with hydrochloric acid.
- Reaction conditions: Reflux in the presence of an esterification catalyst such as sulfuric acid, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the p-methoxyphenyl group. The final step involves the esterification of the compound with 2-(dimethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
-
Step 1: Preparation of Pyridineglycolic Acid Derivative
- React pyridine-3-carboxylic acid with glycolic acid under acidic conditions to form pyridineglycolic acid.
- Reaction conditions: Reflux in the presence of a strong acid catalyst.
化学反应分析
Types of Reactions
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or esters.
科学研究应用
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylaminoethyl ester group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
相似化合物的比较
Similar Compounds
- Pyridine-3-carboxylic acid derivatives
- p-Methoxyphenyl esters
- Dimethylaminoethyl esters
Uniqueness
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its reactivity and binding affinity, while the p-methoxyphenyl group contributes to its stability and solubility. The dimethylaminoethyl ester group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.
属性
CAS 编号 |
22907-25-1 |
|---|---|
分子式 |
C18H24Cl2N2O4 |
分子量 |
403.3 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C18H22N2O4.2ClH/c1-20(2)11-12-24-17(21)18(22,15-5-4-10-19-13-15)14-6-8-16(23-3)9-7-14;;/h4-10,13,22H,11-12H2,1-3H3;2*1H |
InChI 键 |
DESCQALVDQIPOW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CN=CC=C2)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)





![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)

![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)



